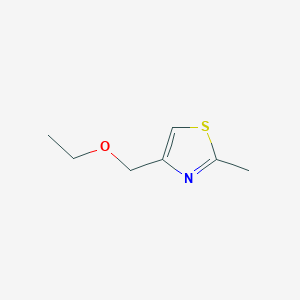![molecular formula C6H9BN2O2 B15072226 (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid CAS No. 1876473-42-5](/img/structure/B15072226.png)
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid is a heterocyclic compound that contains both imidazole and pyrrole rings fused together.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid typically involves the condensation of 1H-imidazole with acrolein, followed by subsequent reactions to introduce the boronic acid moiety . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of (6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key metabolic processes or disruption of cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and are known for their wide range of applications in medicinal chemistry.
Pyrrolo[1,2-a]imidazoles: These are closely related compounds with similar chemical properties and applications.
Uniqueness
(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid is unique due to the presence of the boronic acid moiety, which imparts distinct chemical reactivity and potential for forming boron-containing compounds. This makes it particularly valuable in the development of new materials and as a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
1876473-42-5 |
|---|---|
Fórmula molecular |
C6H9BN2O2 |
Peso molecular |
151.96 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylboronic acid |
InChI |
InChI=1S/C6H9BN2O2/c10-7(11)5-4-8-6-2-1-3-9(5)6/h4,10-11H,1-3H2 |
Clave InChI |
BMBFFHUQGZQFKW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C2N1CCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)



![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)



![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)


![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
